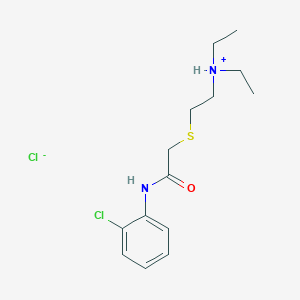

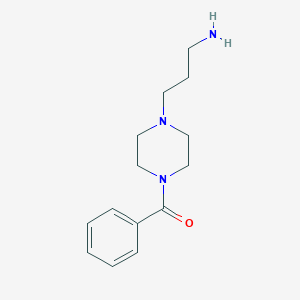

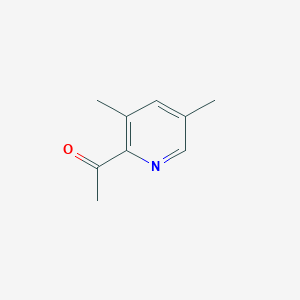

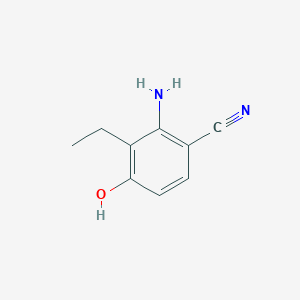

![molecular formula C7H8ClNOS B011222 4-氨基-4,5-二氢-6H-环戊[b]噻吩-6-酮盐酸盐 CAS No. 108046-16-8](/img/structure/B11222.png)

4-氨基-4,5-二氢-6H-环戊[b]噻吩-6-酮盐酸盐

描述

Synthesis Analysis

The synthesis of cyclopenta[b]thiophene derivatives, including structures similar to 4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride, involves multi-step chemical reactions. A novel approach to synthesizing these compounds involves designing and synthesizing a liquid crystal core unit based on the cyclopenta[b]thiophene skeleton. This process is achieved through a series of reactions that benefit the formation of the nematic phase in liquid crystals, thereby enhancing their physical properties such as birefringence (Δn) and dielectric anisotropy (Δe) (Wan Danyang et al., 2020).

Molecular Structure Analysis

The molecular structure of cyclopenta[b]thiophene derivatives is characterized by the presence of a thiophene ring fused with a cyclopentane ring. This structural arrangement contributes to the compound's stability and its ability to form various derivatives. The structural analysis of similar compounds through methods like X-ray diffraction has provided insights into the molecular conformation and the interactions that stabilize these molecules (Jaismary G. B. de Oliveira et al., 2012).

Chemical Reactions and Properties

Cyclopenta[b]thiophene derivatives undergo various chemical reactions, leading to the synthesis of numerous compounds with diverse properties. For instance, reactions involving phenylisothiocyanate can yield thiourea derivatives, which further react with active methylene reagents to produce pyrimidine derivatives. These chemical transformations highlight the versatility and reactivity of the cyclopenta[b]thiophene core, allowing for the synthesis of compounds with potential pharmacological interest (K. El-Sharkawy, 2012).

Physical Properties Analysis

The introduction of the cyclopenta[b]thiophene core into liquid crystal compounds has been shown to enhance their physical properties. Specifically, the density function theory calculations suggest that the combination of thiophene and cyclopentane increases the height/width ratio and linearity of the mesogens, which can stabilize the liquid crystal phase. This leads to high birefringence and large dielectric anisotropy liquid crystals with a wide nematic phase interval, indicating the potential of these compounds in advanced materials applications (Wan Danyang et al., 2020).

Chemical Properties Analysis

The chemical properties of cyclopenta[b]thiophene derivatives are influenced by their molecular structure. The fusion of the thiophene and cyclopentane rings imparts unique electronic and steric characteristics to these compounds, making them suitable for a wide range of chemical reactions and applications. The ability of these compounds to undergo various chemical transformations, including the formation of thiourea and pyrimidine derivatives, underscores their chemical versatility and potential utility in synthetic chemistry (K. El-Sharkawy, 2012).

科学研究应用

中枢神经系统的抗氧化活性

4-氨基-4,5-二氢-6H-环戊[b]噻吩-6-酮盐酸盐的衍生物,称为 5TIO1,表现出显着的药理活性,特别是其在小鼠中枢神经系统各个区域的抗氧化特性。研究表明,5TIO1 显着降低了不同大脑区域的脂质过氧化和亚硝酸盐含量。值得注意的是,它增强了抗氧化酶活性,特别是在小脑中,表明其在保护大脑免受神经病变中观察到的神经元损伤方面具有潜力 (Fortes et al., 2013).

潜在的抗抑郁活性

另一种与 4-氨基-4,5-二氢-6H-环戊[b]噻吩-6-酮盐酸盐密切相关的化合物,特别是苯基-3-(噻吩-2-基)-4, 5-二氢-1H-吡唑-1-硫代甲酰胺系列,被合成并评估其抗抑郁活性。该化合物在强迫游泳和尾悬试验中显着减少了不动时间,表明具有潜在的抗抑郁作用。该研究强调了基于噻吩的吡唑啉类化合物作为抗抑郁药物的治疗潜力,其具有硫代甲酰胺尾基 (Mathew et al., 2014).

安全和危害

属性

IUPAC Name |

4-amino-4,5-dihydrocyclopenta[b]thiophen-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS.ClH/c8-5-3-6(9)7-4(5)1-2-10-7;/h1-2,5H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJFWONKQWZPGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)SC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。